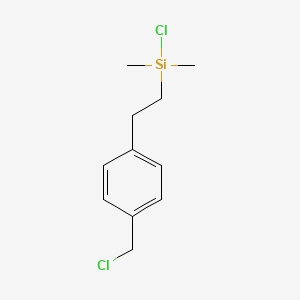
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves a silicon atom bonded to two methyl groups, a chloromethyl group, and a 2-(4-(chloromethyl)phenyl)ethyl group. The exact 3D structure is not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Silanes
Research by Matyjaszewski and Chen (1988) explores the synthesis and reactions of silanes, specifically focusing on the displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes. This study provides insights into the reactivity of different groups attached to silicon atoms, which is relevant for understanding the chemical behavior of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane in synthesis applications (Matyjaszewski & Chen, 1988).
Electrochemical Silylation of Phenylacetylene
Jouikov and Salaheev (1996) studied the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane, leading to the formation of silylated derivatives. This work highlights the potential of using electrochemical methods for modifying silane compounds, which could be applied to Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane for creating silylated products with desired properties (Jouikov & Salaheev, 1996).
Anion-Exchange Membrane for Water Desalination
Manohar, Das, and Shahi (2017) disclosed an alternative method for chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using trimethyl chlorosilane. Their work focuses on developing anion-exchange membranes (AEMs) for water desalination, demonstrating the utility of chlorosilane compounds in creating materials with specific ion-exchange capacities and physicochemical properties (Manohar, Das, & Shahi, 2017).
Nonlinear Optical Absorption of Novel Chalcone Derivative Compounds
Rahulan et al. (2014) investigated the nonlinear optical properties of a compound synthesized from a chloroform derivative, indicating the potential of chlorosilane derivatives in developing materials for optical device applications, such as optical limiters. This research suggests that modifications to the chlorosilane backbone could tune the optical properties of the resulting compounds (Rahulan et al., 2014).
Safety And Hazards
Eigenschaften
CAS-Nummer |
68092-71-7 |
|---|---|
Produktname |
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |
Molekularformel |
C11H16Cl2Si |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Kanonische SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Andere CAS-Nummern |
74143-32-1 68092-71-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



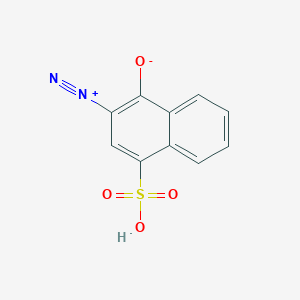
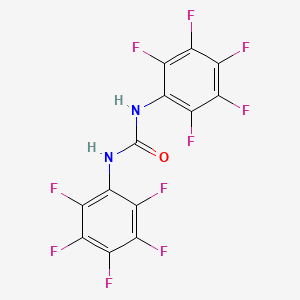
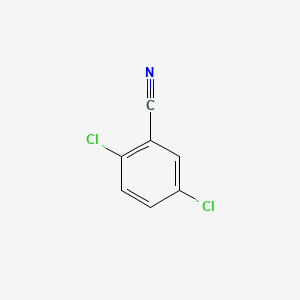
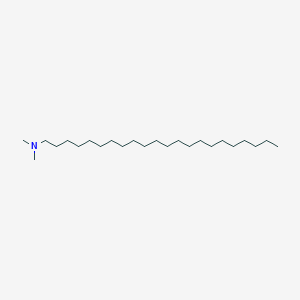
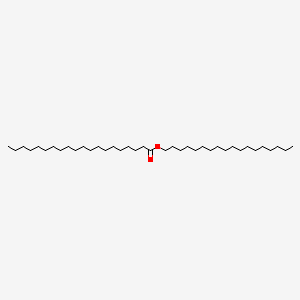
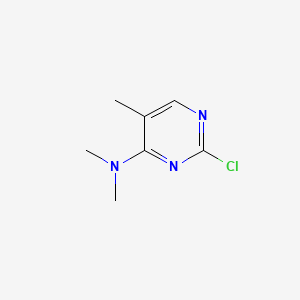
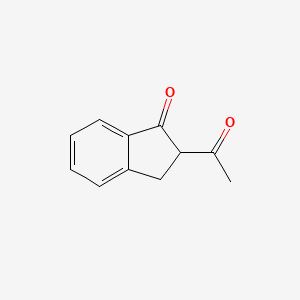
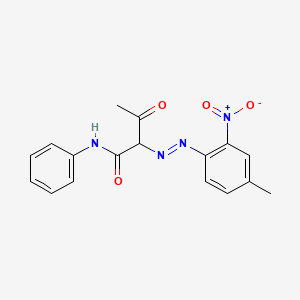
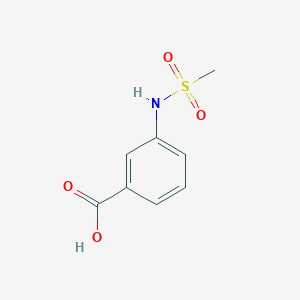
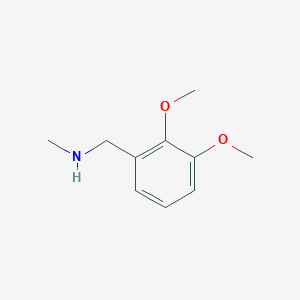
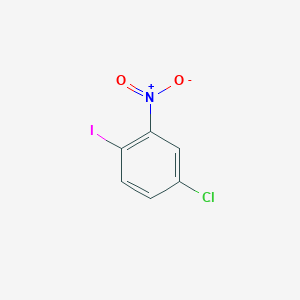
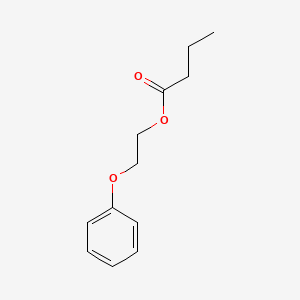
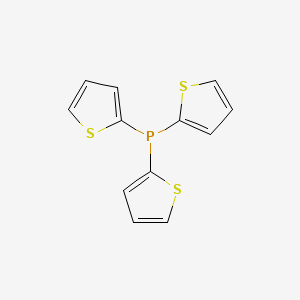
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)